7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Overview
Description
“7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromofuran and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: Starting with a brominated precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the fluorophenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the fluorophenyl group to the intermediate compound.
Tetrazole ring formation: The final step involves the formation of the tetrazole ring through cyclization reactions, often using azide precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the bromofuran or fluorophenyl groups, resulting in the removal of halogens or reduction of double bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, tetrazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific biological activity of “7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory activities. Its structural features suggest it could interact with various biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism of action of “7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromofuran and fluorophenyl groups may enhance its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyrimidines: Compounds with similar tetrazole and pyrimidine rings.
Bromofuran derivatives: Compounds containing the bromofuran moiety.
Fluorophenyl derivatives: Compounds with the fluorophenyl group.
Uniqueness
“7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups sets it apart from other similar compounds, potentially leading to unique applications and activities.
Properties
IUPAC Name |
7-(5-bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN5O/c15-13-6-5-12(22-13)11-7-10(8-1-3-9(16)4-2-8)17-14-18-19-20-21(11)14/h1-7,11H,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZAHHVWVDHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(N3C(=NN=N3)N2)C4=CC=C(O4)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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